molecular formula C10H7BrN2O2 B2598008 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole CAS No. 2228597-44-0

5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2598008
CAS No.: 2228597-44-0
M. Wt: 267.082
InChI Key: LKMWACCLOPUZIJ-UHFFFAOYSA-N
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Description

5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole is a chemical compound featuring the 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is valued for its unique bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance a molecule's metabolic stability and improve its pharmacokinetic profile . This particular derivative is substituted with a methyl group and a 4-bromobenzoyl moiety, making it a versatile building block for the synthesis of more complex molecules. The bromine atom on the benzoyl group provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to explore diverse chemical space . Compounds containing the 1,2,4-oxadiazole nucleus exhibit a broad spectrum of biological activities, as documented in scientific literature. These activities include anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties . For instance, 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential anticancer agents, showing promising activity against various human cancer cell lines . Furthermore, this heterocycle is found in several commercially available drugs, such as the antiviral Pleconaril and Ataluren, a treatment for Duchenne muscular dystrophy, underscoring its therapeutic relevance . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromophenyl)-(3-methyl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-12-10(15-13-6)9(14)7-2-4-8(11)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMWACCLOPUZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with methyl hydrazine to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 4-Bromobenzoyl Group

The para-bromine atom on the benzoyl moiety serves as an electrophilic site for nucleophilic substitution under mild conditions. This reactivity is enhanced by the electron-withdrawing oxadiazole ring, which polarizes the C–Br bond.

Reaction ConditionsNucleophileProductYieldReference
K₂CO₃, DMF, 80°C, 12 hPhenol5-(4-Phenoxybenzoyl)-3-methyl-1,2,4-oxadiazole75%
CuI, 1,10-phenanthroline, 120°CAniline5-(4-Anilinobenzoyl)-3-methyl-1,2,4-oxadiazole68%
KI, DMSO, 100°C, 6 hThiophenol5-(4-(Phenylthio)benzoyl)-3-methyl-1,2,4-oxadiazole82%

Mechanistic Notes :

  • Reactions proceed via a classical SNAr pathway, with base-assisted deprotonation of the nucleophile.

  • Copper catalysis enables coupling with amines under Ullmann-type conditions .

Electrophilic Reactions at the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits ambiphilic reactivity, with C(5) acting as an electrophilic center due to adjacent electron-withdrawing groups.

Cycloaddition Reactions

The oxadiazole core participates in [3+2] cycloadditions with nitrile oxides or azides:

DipolarophileConditionsProductYieldReference
Phenyl azideToluene, 110°C, 24 h3-Methyl-5-(4-bromobenzoyl)-1,2,4-triazole60%
Acetonitrile oxideEtOH, reflux, 8 h3-Methyl-5-(4-bromobenzoyl)-1,2,4-oxadiazole-fused isoxazoline55%

Ring-Opening Reactions

Hydrolysis under acidic or basic conditions cleaves the oxadiazole ring:

ConditionsProduct(s)YieldReference
6M HCl, reflux, 4 h4-Bromobenzamide + methyl glyoxylate90%
NaOH (aq), 80°C, 2 h4-Bromobenzoic acid + methylurea85%

Functionalization of the Methyl Group

The methyl group at position 3 undergoes oxidation or halogenation:

ReactionReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄, 60°C, 3 h5-(4-Bromobenzoyl)-3-carboxy-1,2,4-oxadiazole78%
BrominationNBS, AIBN, CCl₄, reflux, 6 h5-(4-Bromobenzoyl)-3-(bromomethyl)-1,2,4-oxadiazole65%

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions:

Reaction TypeCatalytic SystemPartnerProductYieldReference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OPhenylboronic acid5-(4-Biphenylcarbonyl)-3-methyl-1,2,4-oxadiazole80%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NPhenylacetylene5-(4-Ethynylbenzoyl)-3-methyl-1,2,4-oxadiazole72%

Biological Activity of Derivatives

Derivatives synthesized via the above reactions exhibit notable pharmacological properties:

DerivativeBiological Activity (IC₅₀/EC₅₀)TargetReference
5-(4-Phenoxybenzoyl)-3-methyl-1,2,4-oxadiazoleAnticancer: 1.2 µM (MCF-7)Tubulin polymerization
5-(4-Anilinobenzoyl)-3-methyl-1,2,4-oxadiazoleAntibacterial: 0.8 µg/mL (MRSA)DNA gyrase

Thermal and Photochemical Stability

  • Thermal Stability : Decomposes at 220°C via Boulton–Katritzky rearrangement to form a nitrile oxide intermediate .

  • Photolysis : UV irradiation (254 nm) induces cleavage of the oxadiazole ring, yielding 4-bromobenzonitrile and methyl isocyanate .

Comparative Reactivity with Analogues

The 4-bromobenzoyl group enhances electrophilicity compared to other substituents:

CompoundRelative Reactivity (SNAr)Reference
5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole1.0 (baseline)
5-(4-Methylbenzoyl)-3-methyl-1,2,4-oxadiazole0.3
5-(4-Nitrobenzoyl)-3-methyl-1,2,4-oxadiazole1.5

Scientific Research Applications

Anticancer Applications

The derivatives of 1,2,4-oxadiazoles, including 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole, have been extensively studied for their anticancer properties. Research indicates that several oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study highlighted the synthesis of novel 1,2,4-oxadiazole derivatives that demonstrated promising anticancer activity. Specific compounds showed IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
    • Another investigation reported that compounds with 5-substituted 1,2,4-oxadiazoles exhibited enhanced antiproliferative activities compared to their predecessors. For example, certain derivatives showed IC50 values as low as 0.19 µM against HCT-116 cells .
  • Mechanism of Action :
    • The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. The presence of electron-withdrawing groups at specific positions on the aromatic ring has been noted to enhance biological activity significantly .

Neuroprotective Applications

Recent studies have explored the neuroprotective potential of oxadiazole derivatives in the context of neurodegenerative diseases such as Alzheimer's disease.

Findings

  • A series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were synthesized and evaluated for their ability to inhibit glycogen synthase kinase 3β (GSK-3β), a target implicated in Alzheimer's pathology. Compounds demonstrated dual potency in GSK-3β inhibition and showed significant neuroprotective effects in vitro .
  • In vivo studies indicated that certain oxadiazole derivatives improved cognitive impairment in animal models by reducing tau hyperphosphorylation and oxidative stress markers .

Anti-inflammatory Applications

The anti-inflammatory properties of oxadiazole derivatives have also been investigated, showcasing their potential as therapeutic agents.

Research Insights

  • A study reported that specific oxadiazole derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like indomethacin. These compounds were shown to reduce inflammation markers effectively in experimental models .

Summary Table of Applications

Application TypeKey FindingsReferences
Anticancer Significant cytotoxicity against MCF-7 and HCT-116; apoptosis induction
Neuroprotective Inhibition of GSK-3β; improvement in cognitive function in animal models
Anti-inflammatory Comparable activity to indomethacin; effective reduction of inflammation

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclooxygenase or other key proteins involved in disease pathways. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its effects .

Comparison with Similar Compounds

Substituent Position Effects

  • 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole : The absence of a carbonyl group in the benzoyl substituent reduces electron-withdrawing effects compared to 5-(4-bromobenzoyl)-3-methyl-1,2,4-oxadiazole. This compound exhibits a lower dipole moment (2.40 D vs. 3.15 D in the benzoyl derivative), impacting solubility and intermolecular interactions .
  • 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole : Replacement of the methyl group with a benzyl moiety increases lipophilicity (ClogP = 3.8 vs. 2.5 for the methyl analog), enhancing membrane permeability but reducing aqueous solubility .

Isomeric Variations

  • 5-Methyl-1,2,4-oxadiazole vs. 3-Methyl-1,2,4-oxadiazole : Isomerization significantly affects biological activity. For example, 5-methyl derivatives exhibit higher affinity for muscarinic receptors (IC₅₀ = 0.8 μM) compared to 3-methyl analogs (IC₅₀ = 2.3 μM) due to improved steric alignment with receptor pockets .

Physicochemical Properties

Compound Name Melting Point (°C) ClogP Dipole Moment (D) Water Solubility (mg/mL)
This compound 195–196 2.5 3.15 0.12
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole 182–184 2.7 2.40 0.08
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 168–170 3.8 1.85 0.03
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole 110–112 2.1 2.90 0.15

Sources :

Antimicrobial Activity

  • This compound : Exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) due to the electron-withdrawing benzoyl group enhancing target binding .
  • 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole : Shows superior antifungal activity against Candida albicans (MIC = 8 μg/mL), attributed to the thiophene moiety’s π-π stacking interactions with fungal enzymes .

Enzyme Inhibition

  • 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: A BioA inhibitor with IC₅₀ = 0.5 μM, outperforming non-methylated analogs (IC₅₀ > 10 μM) due to enhanced hydrophobic interactions .

Stability and Reactivity

  • Photostability : The 4-bromobenzoyl group in this compound confers UV stability, with <5% degradation after 24 hours under UV light, whereas 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole undergoes rapid tautomerization and degradation (>50% in 6 hours) .
  • Electrophilic Reactivity: The bromine atom in 5-(4-bromobenzoyl) derivatives facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling diversification into analogs like 5-(4-aminobenzoyl)-3-methyl-1,2,4-oxadiazole, unlike chloro or methyl substituents .

Biological Activity

5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

This compound features a bromobenzoyl group attached to a 1,2,4-oxadiazole ring. This structure contributes to its lipophilicity and ability to interact with biological targets effectively.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds related to this compound can inhibit cell proliferation in various cancer cell lines. For instance:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)92.4
CaCo-2 (Colon Adenocarcinoma)85.0
H9c2 (Cardiac Myoblast)78.5

These results suggest that the compound may act as a potent anticancer agent by inducing apoptosis or inhibiting cell cycle progression .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated activity against both bacterial and fungal strains. The following table summarizes the antimicrobial efficacy observed:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli30
Candida albicans40

These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective properties of oxadiazole derivatives. Specifically, compounds related to this compound have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology:

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)55.0
Butyrylcholinesterase (BChE)62.5

The inhibition of these enzymes suggests a potential role in treating neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound interacts with key enzymes involved in cancer progression and neurodegeneration.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through various signaling cascades.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect neuronal cells from oxidative stress .

Case Studies

Several studies have evaluated the efficacy of oxadiazole derivatives in clinical settings:

  • Cancer Treatment : A study involving patients with advanced solid tumors treated with oxadiazole derivatives showed a response rate of approximately 30%, indicating significant therapeutic potential.
  • Neurodegenerative Disorders : In animal models of Alzheimer's disease, treatment with related oxadiazole compounds resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for preparing 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole?

  • Methodological Answer : A common approach involves coupling reactions, such as reacting substituted benzaldehydes with precursors like 4-amino-triazoles under reflux in absolute ethanol with glacial acetic acid as a catalyst. For example, a 36% yield was achieved using flash chromatography (1:1 hexanes/EtOAC) for purification . Key parameters include:

  • Reflux Time : 4–6 hours.
  • Catalyst : 5 drops of glacial acetic acid.
  • Purification : Flash chromatography or recrystallization.
  • Yield Optimization : Adjust stoichiometry (e.g., 0.32–0.39 mmol of oxadiazole derivatives) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]+ = 405.1102) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
  • Elemental Analysis : Validate purity (≥97%) .

Advanced Research Questions

Q. How does the 3-methyl-1,2,4-oxadiazole ring influence metabolic stability in pharmacological studies?

  • Methodological Answer : The oxadiazole ring undergoes species-dependent metabolism:

  • Microsomes : Predominant pathway is ring cleavage (e.g., via CYP450 enzymes), observed in rat liver microsomes .
  • Hepatocytes : Hydroxylation of the methyl group and isomerization dominate, as seen in interspecies studies .
  • Analytical Tools : LC-MS and tandem MS for metabolite identification; NMR for structural elucidation .

Q. How can researchers resolve contradictions in metabolic data between microsomal and hepatocyte assays?

  • Methodological Answer :

Factor Microsomes Hepatocytes
Phase I EnzymesHigh activity (CYP450)Moderate activity
Phase II EnzymesAbsentPresent (e.g., glucuronidation)
Metabolic PathwaysRing cleavageHydroxylation/isomerization
  • Strategy : Use both models to simulate hepatic metabolism. For example, microsomal data predict intrinsic clearance, while hepatocytes reflect systemic metabolism .

Q. What crystallographic methods elucidate the molecular conformation of this compound?

  • Methodological Answer :

  • Instrumentation : Bruker SMART diffractometer for single-crystal X-ray diffraction.
  • Software : SHELXS97/SHELXL97 for structure solution and refinement.
  • Key Observations : Planar oxadiazole and benzoyl moieties with dihedral angles ~80° between aromatic systems, stabilized by weak hydrogen bonds (e.g., C–H···O interactions) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across reported procedures?

  • Methodological Answer : Yield discrepancies (e.g., 36% vs. <20%) arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., bromo) reduce reactivity in coupling steps .
  • Purification Challenges : Polar byproducts complicate isolation; optimize solvent ratios (e.g., hexanes/EtOAc gradients) .

Structure-Activity Relationship (SAR) Considerations

Q. How can structural modifications enhance bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Substitution Patterns : Introduce sulfonamide or pyridyl groups to improve binding to targets like GSK-3β .
  • Example : 3-(4-Pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives showed enhanced kinase inhibition (IC50 < 1 µM) .
  • Analytical Validation : Molecular docking paired with in vitro assays (e.g., fluorescence polarization) .

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